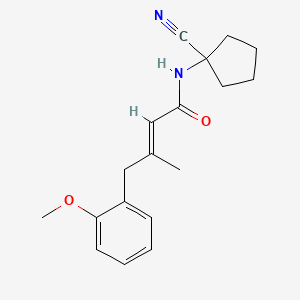
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide, commonly referred to as a derivative of phenylacrylamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 302.39 g/mol
The compound features a cyano group attached to a cyclopentyl moiety, a methoxy-substituted phenyl ring, and an enamide functional group, which are critical for its interaction with biological targets.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenylacrylamide derivatives. For example, it could modulate the activity of cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play significant roles in inflammation and pain signaling.
- Modulation of Cytokine Production : In vitro assays indicate that the compound can influence the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, suggesting an immunomodulatory effect.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance:
- Cell Viability Assays : The compound was tested on various cell lines to assess cytotoxicity. Results indicated that it maintains cell viability at non-cytotoxic concentrations while effectively reducing nitrite levels—a marker of nitric oxide production—in stimulated macrophages.
- Cytokine Modulation : Treatment with the compound resulted in significant reductions in cytokine levels when compared to control groups, highlighting its potential as an anti-inflammatory agent.
In Vivo Studies
In vivo models further support the efficacy of this compound:
- Animal Models of Inflammation : In models such as carrageenan-induced paw edema and zymosan-induced peritonitis, administration of this compound significantly reduced edema formation and leukocyte migration compared to untreated controls.
| Study Type | Model Used | Dosage | Outcome |
|---|---|---|---|
| In Vitro | Macrophage cultures | 25 μM - 50 μM | Reduced TNF-α and IL-1β production |
| In Vivo | Paw edema model | 100 mg/kg | Significant reduction in edema at 2–6 h |
| In Vivo | Zymosan-induced peritonitis | 5 mg/kg - 50 mg/kg | Decreased leukocyte migration by up to 90.5% |
特性
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(11-15-7-3-4-8-16(15)22-2)12-17(21)20-18(13-19)9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,20,21)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMHORMJAFIOO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCCC1)C#N)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCCC1)C#N)/CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














